Methyl 4-chloro-2-(difluoromethoxy)benzoate

Catalog No.
S3317807
CAS No.
639826-30-5
M.F
C9H7ClF2O3
M. Wt
236.60
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chloro-2-(difluoromethoxy)benzoate

CAS Number

639826-30-5

Product Name

Methyl 4-chloro-2-(difluoromethoxy)benzoate

IUPAC Name

methyl 4-chloro-2-(difluoromethoxy)benzoate

Molecular Formula

C9H7ClF2O3

Molecular Weight

236.60

InChI

InChI=1S/C9H7ClF2O3/c1-14-8(13)6-3-2-5(10)4-7(6)15-9(11)12/h2-4,9H,1H3

InChI Key

INPJFZSWLFHSDV-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)Cl)OC(F)F

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)OC(F)F

Methyl 4-chloro-2-(difluoromethoxy)benzoate (CAS 639826-30-5) is a fluorinated aromatic building block used in multi-step synthesis. Its primary procurement value stems from the 2-(difluoromethoxy) group, which serves as a strategic bioisosteric replacement for more common functional groups like methoxy or hydroxyl moieties. This substitution is leveraged to enhance key molecular properties in the final active ingredient, including metabolic stability and target binding affinity, making it a critical intermediate in select agrochemical and pharmaceutical R&D and manufacturing workflows.

Direct substitution of this compound with its methoxy analog, Methyl 4-chloro-2-methoxybenzoate, is inadvisable for applications requiring specific pharmacokinetic or conformational properties. The difluoromethoxy group imposes a distinct, near-orthogonal conformation relative to the aromatic ring, in contrast to the coplanar preference of a methoxy group. This steric difference fundamentally alters how a downstream molecule can interact with biological targets. Furthermore, the high bond energy of the C-F bonds in the difluoromethoxy group effectively blocks the O-demethylation metabolic pathway that readily degrades methoxy-containing compounds, a critical differentiator for active ingredient half-life.

Validated Precursor for the Commercial Herbicide Fenoxasulfone

Methyl 4-chloro-2-(difluoromethoxy)benzoate is a documented intermediate in the synthesis of the commercial herbicide Fenoxasulfone (CAS 639826-16-7). In established manufacturing routes, this specific ester is hydrolyzed to its corresponding carboxylic acid as a key step. Procuring this compound provides a direct entry point into this specific synthesis pathway.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirectly enters the Fenoxasulfone synthesis pathway via a standard hydrolysis step.
Comparator Or BaselineAlternative route starting from 4-chloro-2-hydroxybenzoic acid.
Quantified DifferenceEliminates the process steps and reagents required for O-difluoromethylation of the phenol, simplifying the supply chain.
ConditionsIndustrial synthesis of isoxazoline-class herbicides.

For manufacturers of Fenoxasulfone or its analogs, this compound is a validated raw material that reduces the number of synthetic steps and associated process complexity.

Physicochemical Differentiation: Defined Conformational Preference vs. Methoxy Analog

The difluoromethoxy group exhibits a distinct conformational preference compared to the methoxy group found in its closest non-fluorinated analog. While anisole (and by extension, the 2-methoxybenzoate core) strongly prefers a coplanar arrangement with the benzene ring, difluoromethoxy-substituted benzenes favor an orthogonal conformation. This fixed spatial orientation is a critical design element in modern medicinal chemistry.

Evidence DimensionCalculated Conformational Energy Preference
Target Compound DataOrthogonal orientation favored by ~0.5 kcal/mol.
Comparator Or BaselineAnisole (methoxybenzene): Coplanar orientation favored by ~3 kcal/mol.
Quantified DifferenceAn energetic preference reversal of ~3.5 kcal/mol, locking the substituent into a different spatial position.
ConditionsCalculations for difluoromethoxy- and methoxy-substituted benzenes.

This fixed, non-planar conformation can be essential for optimizing binding to a protein active site where the coplanar methoxy analog would introduce steric clashes or fail to make key interactions.

Process Flexibility: Pre-Esterified Form vs. Free Carboxylic Acid

While many synthetic routes ultimately require the free carboxylic acid, procuring the methyl ester provides significant process advantages. It serves as a stable, protected form that avoids the handling and solubility issues sometimes associated with the free acid. Furthermore, it bypasses the need for a dedicated esterification step, which can require specific and sometimes costly reagents.

Evidence DimensionEsterification Reagent Avoidance
Target Compound DataEster group is pre-installed.
Comparator Or Baseline4-chloro-2-(difluoromethoxy)benzoic acid.
Quantified DifferenceAvoids the need for an additional reaction step using reagents such as methanol with catalysts like dihalohydantoin under mild conditions, as described in modern esterification procedures.
ConditionsGeneral laboratory and process scale synthesis.

Buyers can simplify their workflow by eliminating the esterification step, saving time, reagents, and potential yield loss from an additional transformation.

Agrochemical Synthesis: Development of Fenoxasulfone Analogs and Related Herbicides

Based on its established role as a precursor, this compound is the correct choice for process development and manufacturing of Fenoxasulfone. It is also highly suitable for research and development programs aimed at creating novel isoxazoline-based herbicides that require a 4-chloro-2-(difluoromethoxy)phenyl moiety.

Medicinal Chemistry: Scaffolding for Metabolically Stable Drug Candidates

This building block should be prioritized in drug discovery campaigns where a corresponding methoxy-containing lead compound has shown poor metabolic stability due to O-demethylation. Its locked orthogonal conformation also makes it the right choice for structure-activity relationship (SAR) studies to probe binding pockets that may better accommodate a non-planar substituent.

XLogP3

4.4

Wikipedia

Methyl 4-chloro-2-(difluoromethoxy)benzoate

Dates

Last modified: 08-19-2023

Explore Compound Types